Kynurenine impurity 4
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Overview
Description
Kynurenine impurity 4 is a derivative of kynurenine, a metabolite in the tryptophan degradation pathway. This pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in various metabolic processes . This compound, like other kynurenine derivatives, plays a significant role in various biological processes and has been the subject of extensive research due to its potential implications in health and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kynurenine impurity 4 typically involves the chemical modification of kynurenine. One common method includes the use of specific reagents that facilitate the addition or substitution of functional groups on the kynurenine molecule . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes steps such as purification and crystallization to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
Kynurenine impurity 4 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide) . The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Kynurenine impurity 4 has a wide range of scientific research applications, including:
Mechanism of Action
Kynurenine impurity 4 exerts its effects through various molecular targets and pathways. It is involved in the modulation of the immune system, neurotransmission, and cellular metabolism . The compound interacts with receptors such as the aryl hydrocarbon receptor and enzymes involved in the kynurenine pathway, influencing the production of other metabolites and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to kynurenine impurity 4 include:
Kynurenic acid: A neuroactive metabolite with roles in neurotransmission and neuroprotection.
Quinolinic acid: A neurotoxic metabolite involved in neurodegenerative diseases.
3-Hydroxykynurenine: An intermediate in the kynurenine pathway with implications in oxidative stress and neurodegeneration.
Uniqueness
This compound is unique due to its specific structure and reactivity, which allows it to participate in distinct chemical reactions and biological processes compared to other kynurenine derivatives . Its unique properties make it a valuable compound for research and potential therapeutic applications .
Biological Activity
Kynurenine impurity 4 (KYN impurity 4) is a byproduct of the kynurenine metabolic pathway, which is primarily derived from the degradation of tryptophan. This compound has garnered attention due to its potential biological activities, which may have implications in various physiological and pathological contexts. This article reviews the biological activity of KYN impurity 4, supported by relevant data, case studies, and research findings.
Overview of the Kynurenine Pathway
The kynurenine pathway is crucial for tryptophan metabolism, leading to the production of several metabolites, including kynurenic acid (KYNA), quinolinic acid, and others. These metabolites play significant roles in neurobiology and immune modulation. KYN impurity 4 is one of the lesser-studied metabolites within this pathway, but emerging research suggests it may possess unique biological properties.
Biological Activities
1. Neuroprotective Effects
KYN impurity 4 has been shown to exhibit neuroprotective properties, similar to those of its more studied counterparts like KYNA. Research indicates that KYNA can act as an antagonist at excitatory amino acid receptors in the central nervous system (CNS), potentially mitigating excitotoxicity associated with various neurological disorders . KYN impurity 4 may share this mechanism, contributing to its neuroprotective profile.
2. Modulation of Immune Responses
KYN and its derivatives are known to influence immune responses significantly. KYN impurity 4 has been implicated in the modulation of regulatory T cells (Tregs) through activation of the aryl hydrocarbon receptor (AHR). This interaction is crucial for maintaining immune homeostasis and could be leveraged for therapeutic purposes in autoimmune diseases .
3. Antioxidant Properties
Research suggests that KYN metabolites possess antioxidant capabilities. These properties may help protect cells from oxidative stress, a common factor in various diseases, including neurodegenerative disorders and cancer . The antioxidant activity of KYN impurity 4 could be beneficial in preventing cellular damage in these conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of kynurenine-related compounds, providing insights into the potential effects of KYN impurity 4:
- Neuroprotection in Animal Models : A study demonstrated that administration of KYNA reduced neuronal damage in models of ischemia-reperfusion injury, suggesting that KYN impurity 4 might have similar protective effects .
- Immune Modulation : In vitro experiments revealed that kynurenine metabolites could enhance Treg generation through AHR activation. This finding is particularly relevant for understanding how KYN impurity 4 might modulate immune responses during inflammatory conditions .
- Oxidative Stress Reduction : In a study examining the effects of various kynurenines on oxidative stress markers, KYN impurities demonstrated a capacity to reduce levels of reactive oxygen species (ROS) in cultured cells, indicating potential therapeutic applications for oxidative stress-related diseases .
Data Tables
The following table summarizes key findings related to the biological activities of KYN impurity 4 and its related compounds:
Properties
Molecular Formula |
C10H16O4S2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3,6-bis(2-methylsulfanylethyl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C10H16O4S2/c1-15-5-3-7-9(11)14-8(4-6-16-2)10(12)13-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
RJFZFHJRQUXHHP-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)OC(C(=O)O1)CCSC |
Origin of Product |
United States |
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